N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral drugs such as Abacavir. This compound is characterized by its complex structure, which includes a pyrimidine ring and a cyclopentene moiety.
This compound is classified as an intermediate in pharmaceutical synthesis, particularly for antiretroviral drugs. It is commercially available from various suppliers, including LGC Standards and Clinivex, which provide it in neat form for research and development purposes . The compound is produced under controlled conditions and may require specific documentation for purchase due to its classification as a controlled substance .
The synthesis of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide typically involves multiple steps:
The precise conditions for these reactions—including temperature, solvent choice, and reaction time—are critical for achieving high yields and purity. Techniques such as chromatography are often employed to purify the final product.
The molecular structure of N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide can be represented using various notations:
Nc1nc(Cl)c(NC=O)c(N[C@H]2C[C@@H](CO)C=C2)n1
InChI=1S/C11H14ClN5O2/c12-9-8(14-5-19)10(17-11(13)16-9)15-7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H,14,19)(H3,13,15,16,17)/t6-,7+/m0/s1
The compound exhibits stereochemistry at specific centers (noted by the (1S,4R) configuration), which is crucial for its biological activity.
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide participates in several chemical reactions relevant to its function as a pharmaceutical intermediate:
These reactions are typically conducted under controlled pH and temperature conditions to optimize yields and minimize side products.
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide primarily acts as an intermediate in the synthesis of Abacavir, an antiretroviral medication used to treat HIV infection. Its mechanism involves inhibition of viral replication by targeting reverse transcriptase enzymes crucial for viral DNA synthesis.
N-[2-Amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide is primarily utilized in scientific research focused on antiviral drug development. Its role as an intermediate in synthesizing Abacavir highlights its importance in therapeutic applications against HIV/AIDS . Additionally, ongoing research may explore its potential utility in other therapeutic areas due to its unique structural characteristics.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6